

An In-depth Technical Guide to Fmoc-L-beta-homoisoleucine

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Compound of Interest

Compound Name: *Fmoc-L-beta-homoisoleucine*

Cat. No.: *B557453*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-beta-homoisoleucine is a synthetic amino acid derivative that plays a crucial role as a building block in modern peptide synthesis, particularly in the realm of drug discovery and development. Its unique structural features, including the beta-amino acid configuration and the isobutyl side chain, offer peptide chemists a valuable tool to design novel peptidomimetics with enhanced proteolytic stability, conformational rigidity, and potentially improved biological activity. This technical guide provides a comprehensive overview of **Fmoc-L-beta-homoisoleucine**, its physicochemical properties, its application in solid-phase peptide synthesis (SPPS), and a detailed experimental protocol for its incorporation into peptide chains.

Core Data Presentation

A summary of the key quantitative data for **Fmoc-L-beta-homoisoleucine** is presented in the table below for easy reference and comparison.

| Property | Value |
|-------------------|---|
| CAS Number | 193954-27-7 |
| Molecular Formula | C ₂₂ H ₂₅ NO ₄ |
| Molecular Weight | 367.44 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥95% |
| Melting Point | 130-132 °C |
| Solubility | Soluble in DMF, DCM |

Experimental Protocols

The primary application of **Fmoc-L-beta-homoisoleucine** is its incorporation into peptide sequences via Fmoc-based solid-phase peptide synthesis (SPPS). The following is a detailed, generalized protocol for this process.

Materials and Reagents:

- **Fmoc-L-beta-homoisoleucine**
- High-quality, peptide synthesis grade N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HATU, HBTU, DIC)
- Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

- Diethyl ether

Protocol for Incorporation of Fmoc-L-beta-homoisoleucine into a Peptide Chain:

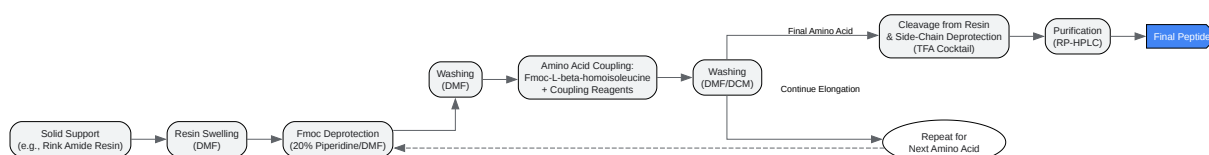
- Resin Swelling:
 - Place the desired amount of resin in a reaction vessel.
 - Add DMF to swell the resin for at least 30 minutes.
 - Drain the DMF.
- Fmoc Deprotection:
 - Add a 20% solution of piperidine in DMF to the resin.
 - Agitate for 5-10 minutes.
 - Drain the solution.
 - Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
 - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Coupling:
 - In a separate vessel, dissolve **Fmoc-L-beta-homoisoleucine** (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HATU, 3-5 equivalents) in DMF.
 - Add DIEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
 - Add the activated **Fmoc-L-beta-homoisoleucine** solution to the deprotected resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature.

- Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
- Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
- Chain Elongation:
 - Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.
- Final Deprotection and Cleavage:
 - After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
 - Wash the resin with DMF and DCM and dry it under vacuum.
 - Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and agitate for 2-4 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide and decant the ether.
 - Wash the peptide pellet with cold ether to remove scavengers and byproducts.
 - Dry the crude peptide.
 - Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

While **Fmoc-L-beta-homoisoleucine** is a building block and not directly involved in signaling pathways, its incorporation into peptides is a critical step in creating molecules that can modulate these pathways. The following diagram illustrates the general workflow of incorporating an Fmoc-protected amino acid, such as **Fmoc-L-beta-homoisoleucine**, into a growing peptide chain during solid-phase peptide synthesis.

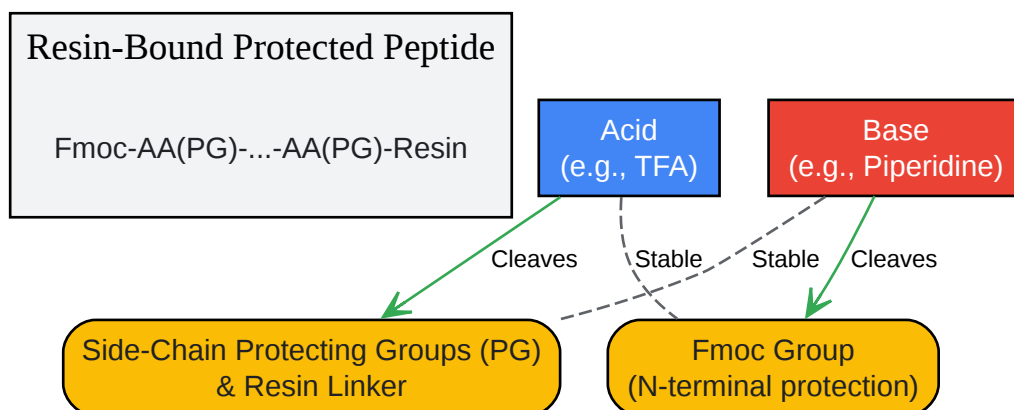


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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating **Fmoc-L-beta-homoisoleucine**.

Logical Relationships in Peptide Synthesis

The core of Fmoc-based SPPS relies on the orthogonal protection strategy, where the temporary N-terminal Fmoc group is labile to a base, while the side-chain protecting groups and the linker to the solid support are labile to acid. This logical relationship is fundamental to the successful synthesis of peptides.



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Caption: Orthogonal protection scheme in Fmoc-based solid-phase peptide synthesis.

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